molecular formula C79H135N31O17 B12374366 DYRKtide

DYRKtide

Cat. No.: B12374366
M. Wt: 1791.1 g/mol
InChI Key: MHTXZHOYPJLNHB-VOCFVMJUSA-N
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Description

DYRKtide is a synthetic peptide substrate optimized for phosphorylation by dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in brain development, diabetes, and neurological disorders . Its sequence, RRRFRPASPLRGPPK, was derived from a consensus motif (RPX(S/T)P) identified through systematic screening of 300 peptide variants .

Key characteristics of this compound include:

  • Purity: >95% (HPLC) .
  • Applications: Kinase activity assays, inhibitor screening (e.g., flavone derivatives ), and functional studies of DYRK family members .
  • Modifications: Available in 5-FAM-labeled (ex/em: 494/521 nm) and TAMRA-labeled versions for fluorescence-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: DYRKtide is synthesized using standard solid-phase peptide synthesis techniques. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity of over 95% .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The peptide is then lyophilized and stored at -20°C to maintain stability .

Scientific Research Applications

Role in Diabetes Research

Recent studies have demonstrated that DYRK1A inhibitors, including DYRKtide, significantly promote the proliferation of pancreatic β-cells. This is crucial for developing regenerative therapies for diabetes. In an organoid model of human islets, this compound was shown to enhance insulin secretion and balance glucagon levels, outperforming other compounds like harmine . This suggests a potential therapeutic application in Type 1 and Type 2 diabetes management.

Study Findings Implications
PMC8467532This compound promotes β-cell proliferation and insulin secretionPotential for diabetes treatment through regenerative medicine

Neurodegenerative Disease Research

DYRK1A has been implicated in neurodegenerative diseases such as Alzheimer's disease and Down syndrome. This compound's role as a substrate allows researchers to study its phosphorylation effects on tau proteins, which are critical in the pathology of these diseases. Increased DYRK1A activity correlates with tau hyperphosphorylation, leading to neurofibrillary tangles . This positions this compound as a valuable tool for understanding tau pathology and developing targeted therapies.

Disease Mechanism Research Application
Alzheimer's DiseasePhosphorylation of tau by DYRK1AInvestigating tau pathology and potential therapeutic targets
Down SyndromeAltered neuronal developmentUnderstanding developmental impacts of DYRK1A

Cancer Research

The DYRK family of kinases, including DYRK1A and DYRK2, has been associated with various cancers. This compound facilitates the study of these kinases' roles in tumorigenesis by serving as a substrate for phosphorylation assays. Research indicates that modulation of DYRK activity can influence cell cycle regulation and apoptosis in cancer cells . Thus, this compound is instrumental in elucidating the molecular mechanisms underlying cancer progression.

Cancer Type Role of DYRK Kinases Potential Applications
Breast CancerRegulation of cell cycleTargeting DYRK pathways for therapy
Colorectal CancerModulation of apoptosisInvestigating therapeutic interventions

Cellular Growth and Size Regulation

DYRK1A is essential for maintaining cell size across various cell types. Studies using this compound have shown that knockdown or overexpression of DYRK1A affects cellular growth dynamics significantly . This application is crucial for understanding how dysregulation of cell size contributes to developmental disorders and cancer.

Cell Type Effect of DYRK1A Modulation Research Implication
HEK293 CellsReduced size with knockdownInsights into growth regulation mechanisms
SH-SY5Y CellsIncreased size with overexpressionUnderstanding neuronal growth

Mechanism of Action

DYRKtide exerts its effects by serving as a substrate for DYRK1A, which phosphorylates specific serine or threonine residues in the peptide sequence. This phosphorylation event is crucial for the regulation of various cellular processes. DYRK1A is involved in multiple signaling pathways, including those related to cell cycle control, neuronal differentiation, and synaptic transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substrate Specificity Across DYRK Family Members

DYRKtide is widely used as a "generic" substrate for DYRK kinases, but its efficiency varies significantly among isoforms:

Substrate Target Kinase Phosphorylation Efficiency (vs. DYRK1A) Key Findings References
This compound DYRK1A 100% (reference) Optimal substrate for DYRK1A; poor efficiency for DYRK4 (~15% of DYRK1A)
SAPtide DYRK1A/DYRK4 ~80–100% Phosphorylated equally by DYRK1A and DYRK4; arginine-independent recognition
Pep285 DYRK4 N/A Exclusively phosphorylated by DYRK4; not recognized by DYRK1A or DYRK2
tau207-219 DYRK1B N/A Used in non-radioactive ELISA assays for endogenous DYRK1B detection

Insights :

  • This compound’s reliance on arginine at the P−3 position limits its utility for DYRK4, which favors alternative motifs like Pep285 .
  • SAPtide’s arginine-independent phosphorylation makes it suitable for studying DYRK4 splice variants .

Kinetic Performance in Inhibitor Screening

This compound is a gold-standard substrate for evaluating DYRK1A inhibitors. Comparative studies with other substrates reveal critical differences:

  • Flavone Inhibitors : Quercetin and gossypin showed IC50 values of 1.7 μM and 1.4 μM, respectively, using this compound . These results were validated with full-length DYRK1A, confirming its reliability in ATP-competitive assays .

Technical Advantages and Limitations

Advantages :

  • High Sensitivity : Detects DYRK1A activity at concentrations as low as 0.25 nM in radiometric assays .
  • Versatility: Compatible with radioactive (³³P-ATP) and non-radioactive (ELISA, fluorescence) formats .

Limitations :

  • DYRK4 Inefficiency : DYRK4 phosphorylates this compound at 15% the rate of DYRK1A, necessitating alternative substrates for isoform-specific studies .
  • Cost : Labeled variants (e.g., 5-FAM-DYRKtide) are expensive (~$71.50–$104.50 per mg) compared to unmodified peptides .

Mutational Analysis of DYRK1A

This compound was critical in identifying tyrosine residues (Tyr-319, Tyr-321) essential for DYRK1A autophosphorylation and catalytic activity. Mutants like Y321F reduced kinase activity by 60–85% in this compound assays, highlighting its role in substrate recognition .

Inhibitor Mechanism Studies

In a flavone inhibitor study, this compound enabled precise measurement of ATP-competitive inhibition, revealing quercetin’s potency (IC50 = 1.7 μM) .

Biological Activity

DYRKtide is a bioactive peptide specifically designed as an optimal substrate for the dual-specificity kinase DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A). This compound has garnered attention due to its significant role in various biological processes, particularly in the context of neurodegenerative diseases and developmental disorders such as Down syndrome. This article explores the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

Overview of DYRK1A

DYRK1A is a member of the DYRK family of protein kinases, which are characterized by their ability to phosphorylate serine and threonine residues while autophosphorylating on tyrosine residues. The activation of DYRK1A involves autophosphorylation at specific tyrosine residues, which is crucial for its catalytic activity. Dysregulation of DYRK1A has been linked to various pathologies, making it a target for therapeutic interventions.

This compound serves as a substrate for DYRK1A, facilitating the phosphorylation process. The efficiency of this phosphorylation is indicated by a Michaelis constant (Km) value of 35 μM, demonstrating a strong affinity for DYRK1A but not for other kinases like ERK2 . This specificity is crucial in research applications where targeted phosphorylation is required.

1. Inhibition Studies

Research has shown that inhibitors targeting DYRK1A can modulate its activity and downstream effects. For example, the compound CaNDY was identified as a potent inhibitor that induces selective degradation of DYRK1A with an IC50 value of 7.9 nM. This study highlights the potential for using this compound in screening assays to evaluate the effects of various inhibitors on DYRK1A activity .

2. Phosphorylation Effects

In cellular assays, compounds like AnnH75 have been demonstrated to reduce phosphorylation levels of known DYRK1A substrates such as SF3B1 and tau without adversely affecting cell viability. This indicates that this compound can be utilized to explore the functional consequences of DYRK1A inhibition in various cellular contexts .

3. Flavones as Inhibitors

Recent studies have identified flavones as effective inhibitors of DYRK1A, showing promising results in promoting insulin secretion and beta-cell proliferation. The interaction between flavones and DYRK1A was confirmed through crystallography, providing insights into how these compounds can modulate kinase activity . This research suggests that combining this compound with flavone inhibitors could enhance therapeutic strategies for metabolic disorders.

Table: Summary of Key Research Findings on this compound

StudyFindingsApplications
CaNDY inhibits DYRK1A with IC50 = 7.9 nMPotential therapeutic target for Alzheimer’s disease
AnnH75 reduces phosphorylation of substrates without toxicityInvestigational tool for studying cellular processes
Flavones inhibit DYRK1A; promote insulin secretionPossible treatment for diabetes and metabolic disorders

Q & A

Basic Research Questions

Q. How can researchers systematically identify knowledge gaps in DYRKtide's role in kinase signaling pathways?

Methodological Answer: Conduct a systematic literature review using databases (e.g., PubMed, Scopus) with keywords like "this compound," "kinase inhibition," and "mechanistic studies." Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure inquiries, ensuring questions are focused and researchable . For example: "In mammalian cell models (P), how does this compound (I) compared to other kinase inhibitors (C) modulate phosphorylation outcomes (O) over 24-hour exposure (T)?"

Q. What experimental design principles ensure reproducibility in assessing this compound's in vitro efficacy?

Methodological Answer:

  • Use dose-response curves to calculate IC50 values, ensuring triplicate technical replicates.
  • Include positive controls (e.g., staurosporine) and negative controls (vehicle-only).
  • Validate assay conditions (pH, temperature) using protocols from high-impact journals .
  • Document all parameters (e.g., enzyme concentration, substrate kinetics) in supplemental materials for replication .

Q. How should researchers formulate hypotheses about this compound's therapeutic potential in neurodegenerative models?

Methodological Answer: Derive hypotheses from gene ontology analysis of DYRK1A-associated pathways (e.g., tau phosphorylation) and prior in vivo studies. Use the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) for qualitative synthesis: "How do neuronal cell lines (S) respond to this compound (PI) in tau aggregation assays (D) evaluated via immunoblotting (E)?" .

Advanced Research Questions

Q. How can contradictory data on this compound's IC50 values across studies be resolved?

Methodological Answer: Perform meta-analysis with subgroup stratification by assay type (e.g., fluorescence vs. radiometric) and cell lines. Use ANOVA to identify variance sources and validate findings via orthogonal assays (e.g., SPR binding kinetics). Address batch-to-batch compound variability through NMR purity checks .

Q. What strategies optimize this compound's kinase selectivity in high-throughput screens?

Methodological Answer:

  • Utilize kinome-wide profiling panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects.
  • Integrate computational docking (e.g., AutoDock Vina) to predict binding affinities against ATP-binding pockets.
  • Refine selectivity via structure-activity relationship (SAR) iterations, focusing on substituent modifications .

Q. How can multi-omics data be integrated to elucidate this compound's downstream effects?

Methodological Answer: Combine transcriptomic (RNA-seq) and phosphoproteomic (LC-MS/MS) datasets. Apply pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented signaling cascades. Cross-reference with ChIP-seq data for transcription factor activity linked to DYRK1A .

Q. Data Analysis & Interpretation

Q. What statistical approaches validate this compound's dose-dependent effects in complex models?

Methodological Answer: Use non-linear regression models (e.g., GraphPad Prism) for IC50 curve fitting. Apply Bayesian hierarchical models to account for inter-experiment variability. Report 95% confidence intervals and effect sizes (Cohen’s d) for robustness .

Q. How should researchers address low reproducibility in this compound's cellular uptake assays?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, confluence). Quantify intracellular compound levels via LC-MS/MS and normalize to protein content. Include internal standards (e.g, stable isotope-labeled analogs) to control for extraction efficiency .

Q. Ethical & Technical Challenges

Q. What ethical considerations apply when testing this compound in primary human neurons?

Methodological Answer: Obtain IRB approval for human-derived cells, ensuring donor consent and anonymization. Follow ARRIVE guidelines for transparent reporting of experimental conditions and attrition rates .

Q. How can machine learning improve this compound's SAR predictions?

Methodological Answer: Train random forest models on public kinase inhibitor datasets (e.g., ChEMBL). Use SHAP values to interpret feature importance (e.g., hydrophobic interactions, hydrogen bonding). Validate predictions with in vitro kinase panels .

Q. Tables: Key Methodological Considerations

Parameter Basic Research Advanced Research
Assay Validation Triplicate replicates, IC50 curves Orthogonal assays, kinome-wide panels
Data Analysis ANOVA, p-values Bayesian models, meta-analysis
Computational Tools GraphPad Prism AutoDock Vina, DAVID

Properties

Molecular Formula

C79H135N31O17

Molecular Weight

1791.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C79H135N31O17/c1-44(2)40-53(66(118)100-48(22-10-32-93-76(84)85)63(115)97-42-60(112)107-36-17-29-59(107)73(125)110-39-16-28-58(110)69(121)103-52(74(126)127)21-7-8-30-80)105-70(122)57-27-15-38-109(57)72(124)55(43-111)106-61(113)45(3)98-68(120)56-26-14-37-108(56)71(123)51(25-13-35-96-79(90)91)102-67(119)54(41-46-18-5-4-6-19-46)104-65(117)50(24-12-34-95-78(88)89)101-64(116)49(23-11-33-94-77(86)87)99-62(114)47(81)20-9-31-92-75(82)83/h4-6,18-19,44-45,47-59,111H,7-17,20-43,80-81H2,1-3H3,(H,97,115)(H,98,120)(H,99,114)(H,100,118)(H,101,116)(H,102,119)(H,103,121)(H,104,117)(H,105,122)(H,106,113)(H,126,127)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

MHTXZHOYPJLNHB-VOCFVMJUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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